

# Taselisib SANDPIPER trial breast cancer

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Taselisib

CAS No.: 1282512-48-4

Cat. No.: S549007

Get Quote

## Trial Design & Patient Demographics

| Trial Aspect     | Description                                                                                                                                                                                              |
|------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Endpoint | Investigator-assessed Progression-Free Survival (INV-PFS) in patients with <i>PIK3CA</i> -mutant tumors [1]                                                                                              |
| Key Eligibility  | Postmenopausal women with ER-positive, HER2-negative, <i>PIK3CA</i> -mutant locally advanced or metastatic breast cancer; Disease recurrence/progression during or after aromatase inhibitor therapy [1] |

| **Treatment Regimen** | **Experimental:** Taselisib (4 mg oral, daily) + Fulvestrant (500 mg IM) [1] **Control:** Placebo + Fulvestrant [1] | | **Randomization & Stratification** | 2:1 (Taselisib+Fulvestrant : Placebo+Fulvestrant); Stratified by visceral disease, endocrine sensitivity, and geographic region [1] |

## Key Efficacy Results in the *PIK3CA*-Mutant Population

| Outcome Measure                        | Taselisib + Fulvestrant            | Placebo + Fulvestrant              | Hazard Ratio (HR) / P-value                 |
|----------------------------------------|------------------------------------|------------------------------------|---------------------------------------------|
| Median INV-PFS (Primary Endpoint)      | 7.4 months (95% CI, 7.26-9.07) [1] | 5.4 months (95% CI, 3.68-7.29) [1] | HR 0.70 (95% CI, 0.56-0.89); P = 0.0037 [1] |
| Objective Response Rate (ORR)          | 28% [2]                            | 11.9% [2]                          | P = 0.0002 [2]                              |
| Clinical Benefit Rate (CBR)            | 51.5% [2]                          | 37.3% [2]                          | Information not provided                    |
| Blinded Independent Central Review PFS | Information not provided           | Information not provided           | HR 0.66 [1]                                 |

## Biomarker Analysis and Deeper Insights

Subsequent analysis of the SANDPIPER trial explored the impact of multiple *PIK3CA* mutations detected in circulating tumor DNA (ctDNA) [3]. This research found that the clonality of these mutations is a key determinant of treatment response.



[Click to download full resolution via product page](#)

*Patients whose baseline ctDNA harbored **clonal multiple PIK3CA mutations** showed greater reliance on the PI3K pathway, with fewer co-alterations in other pathways. These patients derived significantly more benefit from **taselisib** + fulvestrant, exhibiting a higher response rate and longer progression-free survival compared to those with subclonal multiple mutations or single mutations [3].*

## Safety and Tolerability Profile

The efficacy of **taselisib** came with a significant toxicity burden, which was a major factor in the assessment of its clinical utility.

| Safety Parameter              | Taselisib + Fulvestrant                     | Placebo + Fulvestrant                      |
|-------------------------------|---------------------------------------------|--------------------------------------------|
| Serious Adverse Events (SAEs) | 32.0% [1]                                   | 8.9% [1]                                   |
| Grade $\geq 3$ Adverse Events | 49.5% [2]                                   | 16.4% [2]                                  |
| Discontinuations due to AEs   | 16.8% [1]                                   | 2.3% [1]                                   |
| Dose Reductions due to AEs    | 36.5% [1]                                   | 2.3% [1]                                   |
| Most Common AEs               | Diarrhea (60.1%), Hyperglycemia (40.4%) [2] | Diarrhea (19.7%), Hyperglycemia (9.4%) [2] |

## Interpretation and Clinical Context

The SANDPIPER trial proved that inhibiting the PI3K pathway with **taselisib** in a biomarker-selected population was biologically effective. The **30% reduction in the risk of progression or death** and more than doubling of the objective response rate confirmed the **PI3K pathway as a bona fide therapeutic target** [4] [2].

However, the investigators concluded that the combination had **no clinical utility** due to the convergence of two factors [1]:

- **Modest Efficacy Benefit:** The absolute gain in median PFS was 2 months, which was considered modest in the context of the advanced cancer setting [2].
- **Challenging Safety Profile:** The high rates of serious adverse events, discontinuations, and dose reductions were deemed unacceptable. Toxicities were attributed partly to **taselisib's** inhibition of the  $\delta$  and  $\gamma$  isoforms of PI3K, in addition to the target  $\alpha$  isoform [1] [2].

This outcome underscored the need for **more selective PI3K $\alpha$  inhibitors** to improve the therapeutic index, a direction that later proved successful with the development and approval of alpelisib [3] [2].

*Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Phase III randomized study of taselisib or placebo with ... [pmc.ncbi.nlm.nih.gov]
2. Only Modest Benefit Seen With Taselisib in PIK3CA-Mutant ... [onclive.com]
3. Multiple PIK3CA mutation clonality correlates with outcomes in ...  
[genomemedicine.biomedcentral.com]
4. Drug Combination Slows Growth of Most Common Type ... [mskcc.org]

To cite this document: Smolecule. [Taselisib SANDPIPER trial breast cancer]. Smolecule, [2026].  
[Online PDF]. Available at: [<https://www.smolecule.com/products/b549007#taselisib-sandpiper-trial-breast-cancer>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)